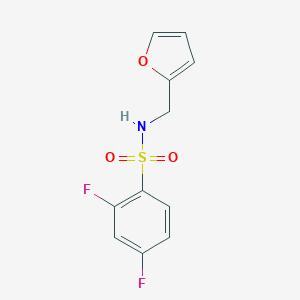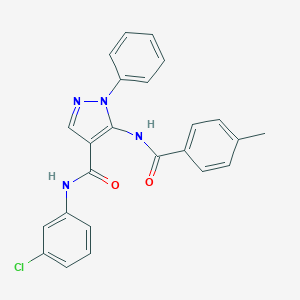![molecular formula C18H18N2O2 B505028 N-allyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B505028.png)
N-allyl-2-[(3-methylbenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-[(3-methylbenzoyl)amino]benzamide is an organic compound belonging to the class of benzamides Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(3-methylbenzoyl)amino]benzamide typically involves a multi-step process. One common method starts with the nitration of m-toluic acid to obtain 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a catalyst to yield 2-amino-3-methylbenzoic acid. The final step involves the reaction of this amine with prop-2-enylbenzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[(3-methylbenzoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-allyl-2-[(3-methylbenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N-allyl-2-[(3-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting inflammatory mediators and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbenzoic acid: Another benzamide derivative with similar structural properties.
N-ethyl-2-methylbenzamide: Known for its use in organic synthesis.
3-acetoxy-2-methylbenzamide: Studied for its antibacterial and antioxidant activities
Uniqueness
N-allyl-2-[(3-methylbenzoyl)amino]benzamide stands out due to its unique prop-2-enyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
2-[(3-methylbenzoyl)amino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-11-19-18(22)15-9-4-5-10-16(15)20-17(21)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,22)(H,20,21) |
InChI Key |
KAZNUNHOBZUOEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(hydroxymethyl)phenyl]propanamide](/img/structure/B504946.png)

![2-[(2-fluorobenzoyl)amino]-N-phenylbenzamide](/img/structure/B504951.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B504952.png)
![N-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B504953.png)
![N-[2-(pyridin-2-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B504956.png)
![N-{2-[(1-phenylethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B504957.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B504962.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]isonicotinamide](/img/structure/B504963.png)


![N-(4-ethoxyphenyl)-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504967.png)

